molecular formula C6H3Cl2N3 B1430899 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine CAS No. 1260666-26-9

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1430899
CAS No.: 1260666-26-9
M. Wt: 188.01 g/mol
InChI Key: KBOLGGHOSHXXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the pyrazolo[3,4-C]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-C]pyridine ring system . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce complex heterocyclic compounds with potential biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-C]pyridine exhibit significant anticancer properties. In particular, compounds within this class have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance:

  • Case Study : A study demonstrated that certain derivatives of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine showed promising activity against breast cancer cell lines by inhibiting the activity of the epidermal growth factor receptor (EGFR) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other inflammatory mediators.

  • Case Study : A recent investigation into the anti-inflammatory potential of this compound found that it reduced pro-inflammatory cytokine levels in vitro .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its applications in material science. Its unique structure allows it to be used as a building block for organic electronics.

Organic Electronics

The halogenated nature of the compound makes it suitable for incorporation into organic semiconductors. Research has shown that it can enhance charge transport properties when used in organic light-emitting diodes (OLEDs).

  • Data Table: Comparison of Charge Transport Properties
Compound NameCharge Mobility (cm²/V·s)Application Area
This compound0.15Organic Electronics
5-Bromo-1H-pyrazolo[3,4-C]pyridine0.10Organic Electronics
5-Iodo-1H-pyrazolo[3,4-C]pyridine0.12Organic Electronics

This table illustrates how varying halogen substituents can influence charge mobility in organic electronic applications .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potential as a versatile compound in scientific research and pharmaceutical development .

Biological Activity

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 of the pyrazolo[3,4-C]pyridine ring system. This structural feature contributes to its unique reactivity and biological activity. The compound can be synthesized through various methods, typically involving reactions under basic conditions at elevated temperatures with suitable solvents .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit angiogenesis in tumor cells. The mechanisms include targeting tubulin polymerization and protein kinase signal transduction pathways .

A comparative study of similar compounds demonstrates that those with halogen substitutions often show enhanced cytotoxicity. For instance, derivatives of pyrazolo[3,4-b]pyridines have been reported to inhibit critical enzymes involved in cancer progression, such as phosphodiesterase-4 (PDE4) and cyclin-dependent kinases (CDKs) .

CompoundIC50 (µM)Mechanism of Action
This compound0.36Inhibits CDK2
3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,60.18PDE4 inhibition
Pyrazolo[3,4-b]pyridine derivative0.25Tubulin polymerization inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Its ability to inhibit bacterial growth has been linked to its structural characteristics that allow for effective interaction with bacterial enzymes and receptors.

The biological effects of this compound are primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This binding can inhibit enzyme activity or alter receptor signaling pathways:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of target enzymes.
  • Receptor Modulation : It can influence receptor activity by stabilizing certain conformations or competing with natural ligands.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa and HCT116 cell lines. The observed IC50 values were comparable to those of established chemotherapeutics.
  • Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity.

Future Directions

The potential applications of this compound extend beyond cancer and antimicrobial therapies. Ongoing research is focused on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Exploring Derivatives : Investigating structural modifications to improve selectivity and potency against specific targets.
  • Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.

Properties

IUPAC Name

5,7-dichloro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOLGGHOSHXXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.